2-(2,7-二氯-9H-芴-4-基)环氧乙烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

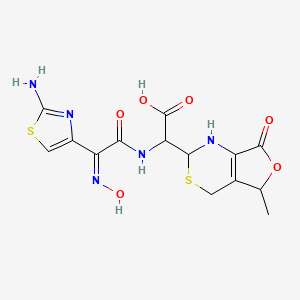

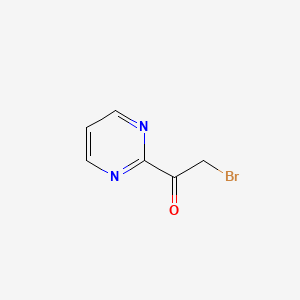

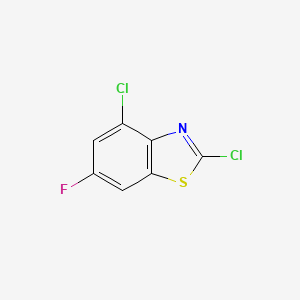

“2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane” is a chemical compound with the molecular formula C15H10Cl2O and a molecular weight of 277.15 . It is also known by its CAS number 53221-14-0 .

Molecular Structure Analysis

The InChI code for “2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane” is1S/C15H10Cl2O/c16-10-1-2-12-8(4-10)3-9-5-11(17)6-13(15(9)12)14-7-18-14/h1-2,4-6,14H,3,7H2 . The Canonical SMILES is C1C(O1)C2=CC(=CC3=C2C4=C(C3)C=C(C=C4)Cl)Cl . Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane” include a molecular weight of 277.1 g/mol, XLogP3-AA of 4.3, zero hydrogen bond donor count, one hydrogen bond acceptor count, one rotatable bond count, an exact mass of 276.0108703 g/mol, a monoisotopic mass of 276.0108703 g/mol, a topological polar surface area of 12.5 Ų, a heavy atom count of 18, and a formal charge of 0 .科学研究应用

新型化合物的合成:2-(2,7-二氯-9H-芴-4-基)环氧乙烷已被用于合成高纯度的新化合物,例如 1-[(2,7-二氯-9-(4-氯苄亚基)-9H-芴-4-基]-2-(甲硒基)乙醇,这证明了其在创建新分子中的效用 (Puthran、Poojary 和 Purushotham,2020 年)。

抗疟药制造:它在抗疟药(如 Coartem)的制造过程中发挥作用。开发了一种改进的工艺,包括将相关化合物转化为 2-二丁基氨基-1-(2,7-二氯-9H-芴-4-基)乙醇,突出了其在药物生产中的重要性 (Boehm 等人,2007 年)。

抗菌和抗氧化活性:该化合物已被用于制造具有抗菌、抗氧化和昆虫拒食活性的环氧化合物,展示了其在制造生物活性物质方面的潜力 (Thirunarayanan 和 Vanangamudi,2011 年)。

电光特性:研究探索了合成含有呋喃和芴单元的杂化单体,其中 2-(2,7-二氯-9H-芴-4-基)环氧乙烷衍生物发挥了作用。这些聚合物表现出独特的电光特性,这在材料科学中可能很有用 (Güneş、Cihaner 和 Önal,2013 年)。

金属离子传感和荧光:一种基于芴的衍生物已被证明对 Zn2+ 离子敏感,并且具有高效的双光子吸收特性,表明其在荧光显微镜和传感中的应用 (Belfield 等人,2010 年)。

安全和危害

作用机制

Target of Action

2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane primarily targets the dihydrofolate reductase (DHFR) enzyme . DHFR is crucial in the folate pathway, which is essential for DNA synthesis and repair. By inhibiting DHFR, the compound disrupts the production of tetrahydrofolate, a cofactor necessary for the synthesis of purines and thymidylate, thereby impeding cell proliferation .

Mode of Action

The compound interacts with DHFR by binding to its active site, preventing the enzyme from converting dihydrofolate to tetrahydrofolate . This inhibition leads to a reduction in the synthesis of nucleotides required for DNA replication and cell division. The binding affinity and specificity of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane to DHFR are enhanced by its structural similarity to the enzyme’s natural substrates .

Biochemical Pathways

The inhibition of DHFR by 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane affects the folate pathway, leading to a decrease in the production of tetrahydrofolate . This disruption impacts several downstream processes, including the synthesis of purines and thymidylate, which are vital for DNA and RNA synthesis. Consequently, the compound induces cell cycle arrest and apoptosis in rapidly dividing cells .

Pharmacokinetics

The pharmacokinetics of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed and distributed throughout the body, with a preference for tissues with high rates of cell division . It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the renal route . The bioavailability of the compound is influenced by its lipophilicity and stability in biological fluids .

Result of Action

At the molecular level, the inhibition of DHFR by 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane leads to a decrease in nucleotide synthesis, resulting in impaired DNA replication and cell division . This effect is particularly pronounced in rapidly proliferating cells, such as cancer cells, leading to cell cycle arrest and apoptosis . At the cellular level, the compound induces cytotoxicity and reduces tumor growth in various cancer models .

Action Environment

The efficacy and stability of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane are influenced by environmental factors such as pH, temperature, and the presence of metabolic enzymes . The compound is more stable in neutral to slightly acidic conditions and can be degraded in highly alkaline environments . Additionally, the presence of metabolic enzymes, particularly in the liver, can affect the compound’s half-life and bioavailability .

属性

IUPAC Name |

2-(2,7-dichloro-9H-fluoren-4-yl)oxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O/c16-10-1-2-12-8(4-10)3-9-5-11(17)6-13(15(9)12)14-7-18-14/h1-2,4-6,14H,3,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVFBXSRAIWZONX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC(=CC3=C2C4=C(C3)C=C(C=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677299 |

Source

|

| Record name | 2-(2,7-Dichloro-9H-fluoren-4-yl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53221-14-0 |

Source

|

| Record name | 2-(2,7-Dichloro-9H-fluoren-4-yl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of 2-(2,7-Dichloro-9H-fluoren-4-yl)oxirane in the synthesis of lumefantrine?

A1: 2-(2,7-Dichloro-9H-fluoren-4-yl)oxirane is a crucial intermediate in the multi-step synthesis of lumefantrine [, ]. This compound undergoes ring-opening with methane selenol, followed by a Knoevenagel condensation, to ultimately yield lumefantrine.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-[[2-(methylamino)ethyl]amino]-7-oxo-, hydrochloride (1:1), (3S)-](/img/structure/B589928.png)

![2-Bromo-1-[(2S,3R)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B589937.png)